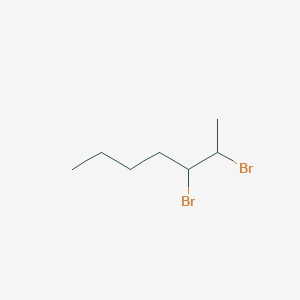

2,3-Dibromoheptane

Description

2,3-Dibromoheptane (C₇H₁₄Br₂) is a vicinal dibromoalkane characterized by bromine atoms on adjacent carbon atoms (C2 and C3) of a seven-carbon chain. This structural arrangement imparts distinct physicochemical properties, including a dipole moment of 5.1 D and a density of 2.15 g/cm³ at 25°C, as reported in experimental datasets . The compound’s reactivity is influenced by steric hindrance and electronic effects due to the proximity of bromine atoms, making it a candidate for elimination reactions (e.g., dehydrohalogenation) or nucleophilic substitutions in synthetic chemistry. However, its thermochemical data, such as heat of formation, remain less studied compared to other dibromoheptanes like 1,2-dibromoheptane .

Propriétés

Numéro CAS |

21266-88-6 |

|---|---|

Formule moléculaire |

C7H14Br2 |

Poids moléculaire |

257.99 g/mol |

Nom IUPAC |

2,3-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |

Clé InChI |

JEFHWRMJALOCDT-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(C(C)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dibromoheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).

Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.

Major Products

Substitution: Products include alcohols, ethers, or other substituted heptanes.

Elimination: The major product is heptene.

Reduction: The major product is heptane.

Applications De Recherche Scientifique

2,3-Dibromoheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modification of biological molecules.

Medicine: Research into its potential use in drug development is ongoing.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of bromine atoms in dibromoheptane isomers significantly alters their properties. Key comparisons include:

- Dipole Moments : Vicinal isomers (2,3- and 3,4-dibromoheptane) exhibit higher dipole moments due to stronger electron-withdrawing effects from adjacent bromine atoms. The 2,3-isomer’s dipole (5.1 D) surpasses even 1,2-dibromoheptane (3.8 D), highlighting the role of Br proximity .

- Density : Vicinal isomers (2,3- and 3,4-) share identical densities (2.15 g/cm³), likely due to similar molecular packing, whereas the terminal 1,2-isomer has a lower density (1.78 g/cm³) .

Broader Context with Other Dibromoalkanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.